N-Fmoc-4-amino-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

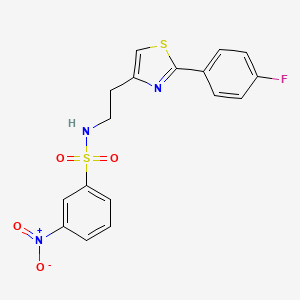

N-Fmoc-4-amino-2-fluorobenzoic acid is a compound commonly used in scientific research and organic synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-2-fluorobenzoic acid. This compound is particularly valuable in peptide synthesis and other applications where temporary protection of the amino group is required.

Mechanism of Action

Target of Action

N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in the field of proteomics research. The compound’s primary targets are the amino groups of amino acids involved in peptide synthesis . The compound acts as a protecting group for these amino groups during the synthesis process .

Mode of Action

The compound interacts with its targets by forming a bond with the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process . The compound is base-labile, meaning it can be removed from the amino group under basic conditions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed correctly and efficiently .

Result of Action

The result of the compound’s action is the successful synthesis of peptides and proteins . By protecting the amino groups of amino acids, the compound allows for the correct and efficient formation of peptide bonds . This ultimately leads to the creation of peptides and proteins with the desired sequence and structure .

Action Environment

The action of this compound is influenced by the conditions of the environment in which it is used . For example, the compound is base-labile, meaning it can be removed from the amino group under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound’s stability may be affected by factors such as temperature and light exposure .

Biochemical Analysis

Biochemical Properties

N-Fmoc-4-amino-2-fluorobenzoic acid is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. It is known that Fmoc-amino acids, including this compound, display intriguing features in self-assembly and biological applications . They have been successfully included in nanocomposite structures for drug delivery . Additional biological applications of the Fmoc-amino acids include their use as effective antibacterial agents .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during the synthesis process and can be removed by base to reveal the amine group . This allows for the controlled synthesis of complex peptides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. The Fmoc group is known to be rapidly removed by base, suggesting that the effects of this compound in a reaction can be controlled by the timing of base addition .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented in the literature. Fmoc-amino acids are known to be involved in the synthesis of peptides , suggesting that this compound may be involved in similar pathways.

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. As a compound used in peptide synthesis , it is likely to be found wherever peptide synthesis occurs within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid typically involves the reaction of 4-amino-2-fluorobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-4-amino-2-fluorobenzoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.

Substitution: Reactions involving the amino or fluorine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for Fmoc removal.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to modify the amino or fluorine groups.

Major Products:

Deprotection: Yields 4-amino-2-fluorobenzoic acid.

Substitution: Produces various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

N-Fmoc-4-amino-2-fluorobenzoic acid is widely used in:

Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.

Medicinal Chemistry: In the development of pharmaceuticals where temporary protection of functional groups is necessary.

Biological Research: As a tool for studying protein interactions and enzyme mechanisms.

Industrial Applications: In the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

- N-Fmoc-4-aminobenzoic acid

- N-Fmoc-2-amino-4-fluorobenzoic acid

- N-Fmoc-4-aminomethylbenzoic acid

Uniqueness: N-Fmoc-4-amino-2-fluorobenzoic acid is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the benzoic acid ring. This combination provides distinct reactivity and stability, making it particularly useful in specific synthetic applications where both protection and fluorine substitution are desired.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAAVRVYNHUGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)